molecular formula C14H21NO4 B182744 N-Butyl-3,4,5-trimethoxybenzamide CAS No. 70001-46-6

N-Butyl-3,4,5-trimethoxybenzamide

Cat. No.: B182744
CAS No.: 70001-46-6
M. Wt: 267.32 g/mol
InChI Key: VMBFKKOESWAMII-UHFFFAOYSA-N
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Description

N-Butyl-3,4,5-trimethoxybenzamide is a synthetic benzamide derivative characterized by a 3,4,5-trimethoxybenzoyl core and an N-butyl substituent. It is synthesized via amidation reactions, yielding a white solid with a melting point of 115–116°C and a high synthesis yield (89.1%) . Spectroscopic data (IR, ¹H/¹³C NMR) confirm its structure, with key signals at δ6.98 (s, 2H, aromatic protons) and δ3.43 (q, J=5.8 Hz, N-butyl chain) in ¹H NMR .

Properties

CAS No.

70001-46-6

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

IUPAC Name

N-butyl-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C14H21NO4/c1-5-6-7-15-14(16)10-8-11(17-2)13(19-4)12(9-10)18-3/h8-9H,5-7H2,1-4H3,(H,15,16)

InChI Key

VMBFKKOESWAMII-UHFFFAOYSA-N

SMILES

CCCCNC(=O)C1=CC(=C(C(=C1)OC)OC)OC

Canonical SMILES

CCCCNC(=O)C1=CC(=C(C(=C1)OC)OC)OC

Other CAS No.

70001-46-6

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Alkyl-Substituted Analogs

N-Isobutyl-3,4,5-trimethoxybenzamide
  • Structure : Branched isobutyl chain at the amide nitrogen.
  • Physical Properties : Higher melting point (118–119°C) and yield (91.3%) compared to the linear N-butyl analog, suggesting enhanced crystallinity .
  • Biological Activity: Superior trypanocidal activity (IC₅₀ = 2.21 µM) and selectivity (SI = 298.64) against T. cruzi trypomastigotes, attributed to the branched chain’s improved hydrophobic interactions with histone deacetylase (HDAC) .
N-Cyclohexyl-3,4,5-trimethoxybenzamide
  • Structure : Cyclohexyl group introduces steric bulk.
  • Physical Properties : Higher melting point (179–180°C) but lower yield (44.4%), reflecting synthetic challenges .
  • Crystallography : Crystal packing involves N–H···O hydrogen bonds along the [101] axis, enhancing stability .

Table 1: Physical Properties of Alkyl-Substituted Analogs

Compound Substituent Melting Point (°C) Yield (%)
N-Butyl (13) Linear C₄H₉ 115–116 89.1
N-Isobutyl (14) Branched C₄H₉ 118–119 91.3
N-Cyclohexyl (15) Cyclohexyl 179–180 44.4

Aromatic-Substituted Analogs

N-Benzyl-3,4,5-trimethoxybenzamide
  • Structure : Benzyl group introduces aromatic π-π interactions.
  • Physical Properties : Melting point 138–139°C; moderate yield (59.6%) .
N-4-Hydroxybenzyl-3,4,5-trimethoxybenzamide
  • Structure : Hydroxyl group enhances polarity.
  • Activity : Demonstrates acetylcholinesterase inhibition (IC₅₀ = 4.0–16.5 µM) and cognitive enhancement in vivo (84.73% retention at 3 mg/kg), linked to interactions with catalytic triad residues (e.g., HIS447) .

Mechanistic Insights from Molecular Modeling

  • N-Isobutyl Analog (17): Docking studies reveal hydrophobic interactions with HDAC’s active site, particularly with Glu-875, enhancing trypanocidal potency .
  • N-4-Hydroxybenzyl Analog : Stable binding (RMSD = 2.4 Å) in acetylcholinesterase’s catalytic gorge, mediated by polar interactions with TYR337 and TRP286 .

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